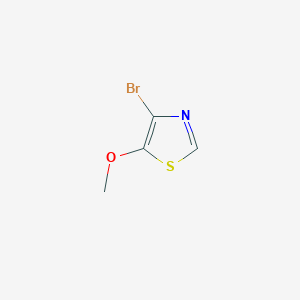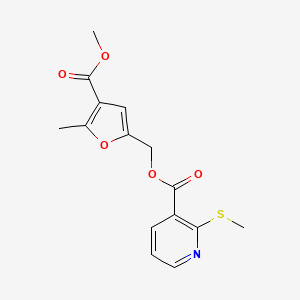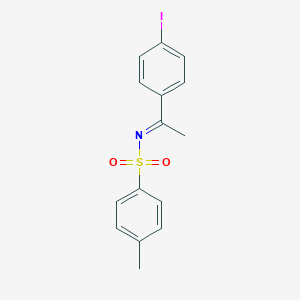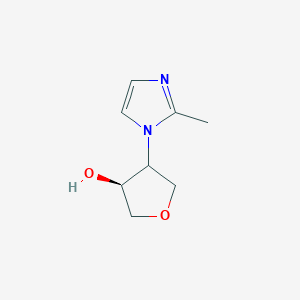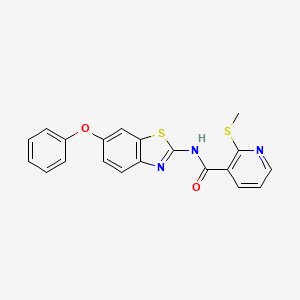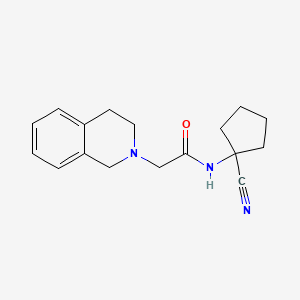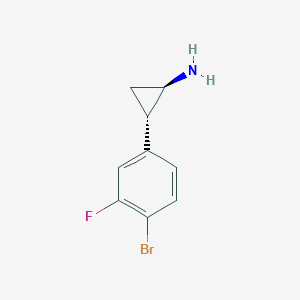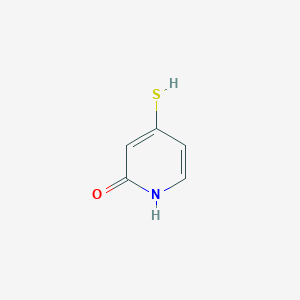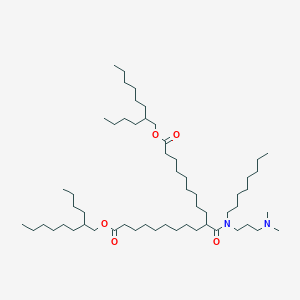
N-(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)-2-(methylthio)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)-2-(methylthio)nicotinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a sulfamoyl group, a methylthio group, and a nicotinamide moiety, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)-2-(methylthio)nicotinamide typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the sulfamoyl group, the methylthio group, and the nicotinamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
N-(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)-2-(methylthio)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.
科学研究应用
N-(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)-2-(methylthio)nicotinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds with biological molecules, while the methylthio group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Similar compounds include other sulfamoyl-containing molecules, such as N,N-dimethylsulfamoyl chloride and N,N-dimethylsulfamoyl fluoride . These compounds share structural similarities but differ in their reactivity and applications.
Uniqueness
N-(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)-2-(methylthio)nicotinamide is unique due to the presence of both the methylthio and nicotinamide groups, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various scientific research applications.
属性
分子式 |
C16H19N3O3S2 |
|---|---|
分子量 |
365.5 g/mol |
IUPAC 名称 |
N-[5-(dimethylsulfamoyl)-2-methylphenyl]-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H19N3O3S2/c1-11-7-8-12(24(21,22)19(2)3)10-14(11)18-15(20)13-6-5-9-17-16(13)23-4/h5-10H,1-4H3,(H,18,20) |
InChI 键 |
FRNFZUUCNJXHSE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=O)C2=C(N=CC=C2)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Ethylsulfanyl)methyl]-6-(naphthalen-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351001.png)
